
1-(Benzenesulfonyl)-5-bromo-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 3-methylindole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The bromine and phenylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-3-methyl-1H-indazole: Another brominated indole derivative with similar chemical properties.
5-Bromo-3-methyl-1-phenylpyrazole: A related compound with a pyrazole ring instead of an indole ring.
5-Bromo-3-methyl-1-propyl-2,4(1H,3H)-pyrimidinedione: A compound with a pyrimidinedione core and similar substituents.
Uniqueness
5-Bromo-3-methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the phenylsulfonyl group, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
151417-95-7 |
|---|---|
Formule moléculaire |
C15H12BrNO2S |
Poids moléculaire |
350.2 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-5-bromo-3-methylindole |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-10-17(15-8-7-12(16)9-14(11)15)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
JICATAYZZGLQIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C2=C1C=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



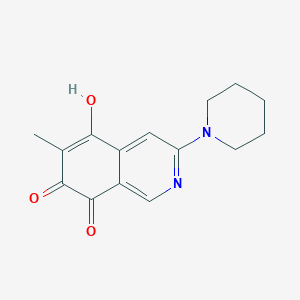

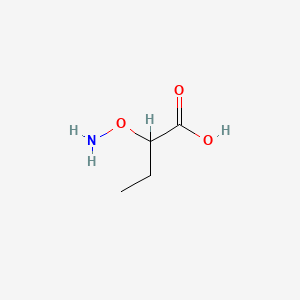


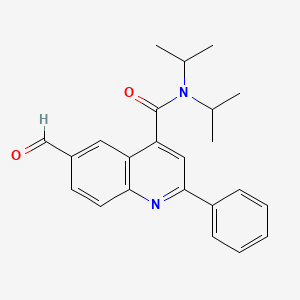
![8-[4-(9H-beta-Carbolin-9-yl)anilino]-2'-deoxyguanosine](/img/structure/B12898926.png)
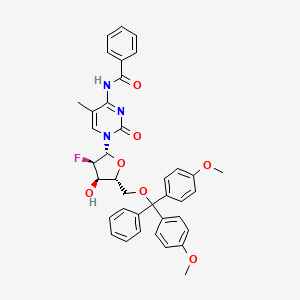



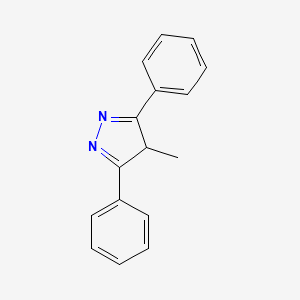
![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)
